![molecular formula C14H12Cl2N2 B2805019 3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride CAS No. 2241141-91-1](/img/structure/B2805019.png)
3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Amino-(4-chlorophenyl)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C14H11ClN2. It has a molecular weight of 279.17 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 3-[Amino-(4-chlorophenyl)methyl]benzonitrile hydrochloride is 1S/C14H11ClN2.ClH/c15-13-6-4-11(5-7-13)14(17)12-3-1-2-10(8-12)9-16;/h1-8,14H,17H2;1H . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Corrosion Inhibition
3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride has been explored for its corrosion inhibition properties. A study by Boughoues et al. (2020) investigated the corrosion inhibition performances of amine derivative compounds, including this compound, on mild steel in HCl medium. The research utilized electrochemical measurements and surface analysis, revealing the formation of a protective film on mild steel surfaces. Additionally, molecular dynamics simulations affirmed the strong interaction between the inhibitors and the mild steel surface, showcasing the compound's potential in corrosion prevention (Boughoues et al., 2020).
Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Kumar et al. (2022) focused on synthesizing derivatives of 5-chloro-2-hydroxy-benzonitrile, a key material related to this compound. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the potential of such compounds in combating microbial infections (Kumar et al., 2022).
Anticancer Activity
Research by Rayes et al. (2019) and Rayes et al. (2020) involved the synthesis of compounds based on the structure modification of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, closely related to this compound. These studies discovered that some of the synthesized compounds showed promising antiproliferative activities against colon cancer cells. Molecular docking studies indicated these compounds potentially acted through specific signaling pathways, highlighting their relevance in cancer research (Rayes et al., 2019), (Rayes et al., 2020).
Antioxidant and Antitumor Activities
El-Moneim et al. (2011) synthesized various nitrogen heterocycles, including derivatives related to this compound. These compounds were evaluated for their antioxidant and antitumor activities, demonstrating potential therapeutic applications in treating cancer and oxidative stress-related disorders (El-Moneim et al., 2011).
Other Applications
The compound and its derivatives have been explored in various other scientific contexts, such as in the synthesis of azo dyes derivatives (Abdullah & Tawfiq, 2016), as neuroprotective agents in ischemia-reperfusion damage (Kim et al., 2002), and in the development of novel synthesis methods for biologically potent compounds (Rao et al., 2014). These diverse applications underscore the compound's versatility in scientific research (Abdullah & Tawfiq, 2016), (Kim et al., 2002), (Rao et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-[amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2.ClH/c15-13-6-4-11(5-7-13)14(17)12-3-1-2-10(8-12)9-16;/h1-8,14H,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDDYYWHBVPDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(C2=CC=C(C=C2)Cl)N)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2804936.png)
![N-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2804938.png)

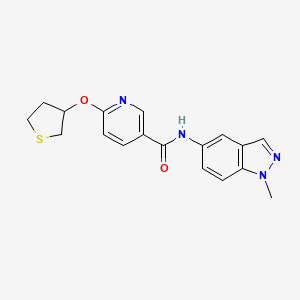
![2-[[1-[(4-Cyano-2-fluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2804942.png)
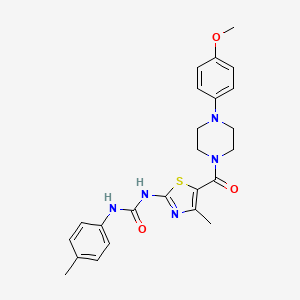
![1-Azaspiro[3.6]decan-2-one](/img/structure/B2804944.png)
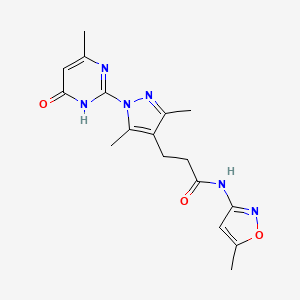
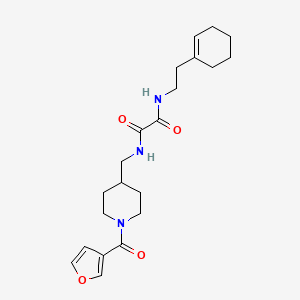
![2-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2804948.png)
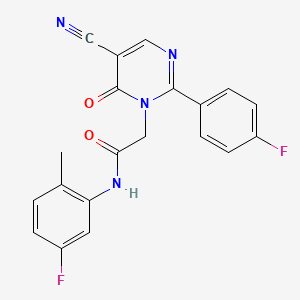
![5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2804952.png)
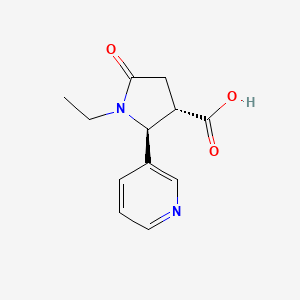
![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-nitrophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2804959.png)